An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, a versatile organosilicon compound critical to various fields of chemical research and development.
Molecular Identity and Physicochemical Properties
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane, also known by its synonym 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane and the abbreviation DPTMDS, is an organosilane featuring a central nitrogen atom bonded to two dimethylphenylsilyl groups.[1][2] This structure imparts a unique combination of steric bulk, reactivity, and stability, making it a valuable reagent in organic synthesis and materials science.
The fundamental identity of this compound is established by its molecular formula, C₁₆H₂₃NSi₂, and a molecular weight of approximately 285.53 g/mol .[2] Its structural arrangement is unambiguously represented by the SMILES string C(N(C)c1ccccc1)c2ccccc2 and the InChI string InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3.[1][2]
The key physicochemical properties of DPTMDS are summarized in the table below, providing essential data for its handling, purification, and use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 3449-26-1 | [2] |
| Molecular Formula | C₁₆H₂₃NSi₂ | [1] |
| Molecular Weight | 285.53 g/mol | [2] |
| Physical State | Liquid | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 96-100 °C @ 0.1 mmHg | [2] |
| Density | 0.985 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.538 | [2] |
Synthesis and Spectroscopic Characterization
Synthesis
The primary industrial synthesis of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane involves the ammonolysis of chlorodimethylphenylsilane. This reaction is typically performed under anhydrous conditions to prevent the competitive hydrolysis of the chlorosilane starting material. The stoichiometry dictates that two equivalents of the chlorosilane react with ammonia, which serves both as the nitrogen source for the disilazane bridge and as a scavenger for the hydrogen chloride byproduct.
Reaction Scheme: 2 (CH₃)₂C₆H₅SiCl + 3 NH₃ → [((CH₃)₂C₆H₅Si)₂NH] + 2 NH₄Cl
This method is efficient for producing the desired disilazane. An alternative, though less common, synthetic route involves the catalytic hydrosilylation of phenyl-containing alkenes with silazanes, utilizing platinum or rhodium catalysts.[1]
Spectroscopic Properties
The structural identity of DPTMDS is confirmed through standard spectroscopic techniques. While a publicly available, high-resolution spectrum is not readily accessible, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the twelve methyl protons (Si-(CH₃)₂) in the upfield region, typically around 0.3-0.5 ppm. The aromatic protons of the two phenyl groups will appear as a multiplet in the downfield region, approximately between 7.2 and 7.6 ppm. A broad, low-intensity singlet corresponding to the N-H proton may also be observed, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a sharp signal for the methyl carbons at a high field (approx. 0-5 ppm). The phenyl group will exhibit four distinct signals: one for the ipso-carbon (the carbon attached to silicon) and three others for the ortho, meta, and para carbons, typically found in the 125-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum of DPTMDS will be characterized by several key absorption bands. A sharp, weak to medium band around 3400 cm⁻¹ is indicative of the N-H stretch. Strong bands corresponding to C-H stretching in the aromatic and methyl groups will appear around 3070-3050 cm⁻¹ and 2960-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. A very strong and characteristic Si-N-Si asymmetric stretching band is expected to be prominent in the 930-940 cm⁻¹ range. Additionally, Si-C and C-H bending vibrations from the dimethylsilyl groups will be present in the fingerprint region.[3]
Chemical Reactivity and Mechanistic Pathways
The chemical utility of DPTMDS is rooted in the reactivity of its Si-N bond. This bond is susceptible to cleavage by various reagents, making the compound an excellent source of the dimethylphenylsilyl group.
Silylation Reactions
DPTMDS is a potent silylating agent, used to introduce the dimethylphenylsilyl protecting group onto sensitive functionalities like alcohols, amines, and carboxylic acids. The driving force for this reaction is the formation of the highly stable Si-O or Si-N bond in the product and the liberation of a volatile amine byproduct. The steric bulk of the dimethylphenylsilyl group provides robust protection during subsequent synthetic steps.
Caption: General Silylation Reaction using DPTMDS.
Hydrolysis
Like most disilazanes, DPTMDS is sensitive to moisture. The Si-N bond is readily hydrolyzed by water to form the corresponding silanol, which can then self-condense to yield 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane and ammonia. This reactivity necessitates handling and storage under anhydrous conditions.
Caption: Hydrolysis pathway of DPTMDS.
Reactions with Metal Halides
DPTMDS serves as a precursor for synthesizing substitution products with metal halides, such as the tetrachlorides of silicon (SiCl₄) and tin (SnCl₄).[2] In these reactions, the Si-N bond is cleaved by the electrophilic metal center, leading to the formation of N-silylated metal amides and chlorodimethylphenylsilane. This reactivity is crucial for the synthesis of specialized organometallic complexes and materials.
Key Applications in Research and Industry
The unique properties of DPTMDS have led to its adoption in several high-technology and research applications.
-
Gas Chromatography (GC): It is widely used as a pre-column deactivation agent.[2] The active silanol (Si-OH) groups on the surface of glass capillary columns can cause peak tailing and sample degradation, particularly for acidic or sensitive analytes. Injecting DPTMDS persilylates these active sites, replacing the polar -OH groups with inert dimethylphenylsilyl groups, thereby improving peak shape, resolution, and analytical accuracy.
-
Protecting Group Chemistry: As detailed above, its role in protecting hydroxyl and amino groups is a cornerstone of its application in multi-step organic synthesis. The stability of the resulting silyl ether or silyl amine allows for a wide range of subsequent chemical transformations to be performed selectively.[1]
-
Synthesis of Advanced Materials: DPTMDS is used as a starting material for preparing complex molecules like phthalocyanines.[2] It can also act as a ligand in organometallic chemistry or as a precursor for silicon-containing polymers and materials with tailored electronic or physical properties.[1]
-
Nanolithography: In materials science, DPTMDS has been employed as an "ink" to pattern semiconductor surfaces using techniques like Dip-Pen Nanolithography, highlighting its utility in advanced microfabrication.
Experimental Protocol: Deactivation of a GC Injection Port Liner
This protocol provides a self-validating system for improving chromatographic performance. The efficacy of the treatment is directly observed through the improved peak shape of a sensitive test analyte.
-
Preparation: Ensure the GC instrument is cooled down, and the carrier gas is turned off. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Liner Removal: Carefully remove the injection port liner from the instrument. If it is visibly contaminated, sonicate it in methanol and dichloromethane for 10 minutes each and dry thoroughly in an oven at 120 °C.
-
Silylation Solution: In a fume hood, prepare a 5% (v/v) solution of DPTMDS in a dry, non-polar solvent such as toluene or hexane in a small vial.
-
Treatment: Submerge the clean, dry liner in the DPTMDS solution. Ensure all surfaces are wetted. Loosely cap the vial and place it in an oven or heating block at 80-100 °C for 1-2 hours.
-
Rinsing: After cooling, remove the liner from the silylating solution and rinse it thoroughly with toluene, followed by methanol, to remove any excess reagent.
-
Drying and Conditioning: Dry the liner under a stream of inert gas (e.g., nitrogen) and then reinstall it in the injection port. Condition the liner by heating the injector to its operational temperature (e.g., 250 °C) for 30-60 minutes with carrier gas flowing.
-
Validation: Inject a standard containing a sensitive compound (e.g., a free fatty acid or a phenol) and compare the resulting peak shape to one obtained with an untreated liner. A significant reduction in peak tailing validates the success of the deactivation procedure.
Caption: Workflow for GC Liner Deactivation using DPTMDS.
Safety and Handling
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is classified as a substance that causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Therefore, it must be handled with appropriate engineering controls and personal protective equipment.
-
Handling: All operations should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a lab coat. For operations with a potential for vapor generation, a NIOSH-certified respirator may be necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames. It is incompatible with strong oxidizing agents, acids, alcohols, and moisture.
-
Fire: In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. Exposure to elevated temperatures may cause the development of irritating fumes.
Conclusion
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is a cornerstone reagent in organosilicon chemistry. Its well-defined physical properties and predictable reactivity, particularly the lability of its Si-N bond, make it an indispensable tool for silylation, surface deactivation, and as a precursor in materials synthesis. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in both academic research and industrial drug development.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane. Available at: [Link]
-
Weber, W. P. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. DTIC. Available at: [Link]
-
NIST. (n.d.). 1,3-Diphenyltetramethyldisiloxane. NIST WebBook. Available at: [Link]
